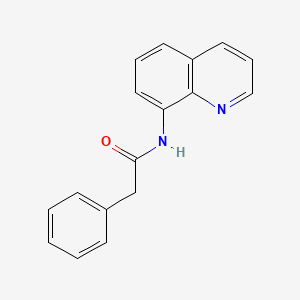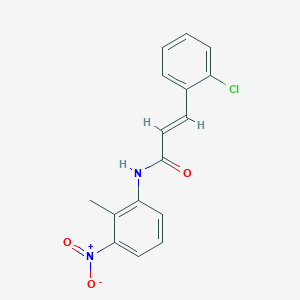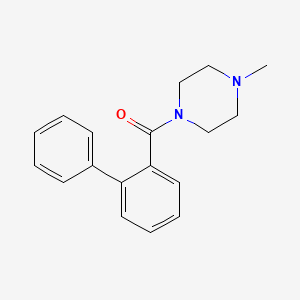
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide, also known as DIBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIBA is a small molecule inhibitor of the protein kinase CK2, which is involved in a wide range of cellular processes, including cell growth, proliferation, and differentiation.
作用机制
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of target proteins, which is essential for the regulation of various cellular processes. N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been shown to selectively inhibit CK2 activity, without affecting other protein kinases.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have shown that N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide suppresses tumor growth and reduces inflammation in animal models of cancer and inflammation.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide also has some limitations. It is not very selective, and can inhibit other protein kinases at high concentrations. It also has poor solubility in aqueous solutions, which can limit its use in some experiments.
未来方向
There are several future directions for research on N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide. One area of research is the development of more selective inhibitors of CK2, which could have fewer off-target effects. Another area of research is the identification of new targets for N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide, which could expand its potential applications in scientific research. Finally, further studies are needed to determine the safety and efficacy of N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide in vivo, which could pave the way for its use in clinical settings.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide involves several steps, starting with the reaction of 2,3-dimethylphenylamine with benzoyl chloride to form N-(2,3-dimethylphenyl)benzamide. This intermediate is then reacted with isobutyryl chloride in the presence of a base to form N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide. The final product is obtained through purification by column chromatography.
科学研究应用
N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is the inhibition of CK2, which is implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2,3-dimethylphenyl)-4-(isobutyrylamino)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to the suppression of tumor growth and the reduction of inflammation.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12(2)18(22)20-16-10-8-15(9-11-16)19(23)21-17-7-5-6-13(3)14(17)4/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDOZSNDLKEEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-4-[(2-methylpropanoyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)
![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)



![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(2'-methoxybiphenyl-4-yl)carbonyl]piperidine](/img/structure/B5733151.png)



![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)
![4-chloro-2-fluoro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5733180.png)